2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol
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Overview
Description
2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of two methyl groups at the 2-position, a nitro group at the 5-position, and a hydroxyl group at the 7-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-nitrobenzaldehyde.
Formation of Benzofuran Ring: The aldehyde is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to form ethyl 5-nitrobenzofuran-2-carboxylate.
Reduction: The nitro group is subsequently reduced to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Reduction: 2,2-Dimethyl-5-amino-2,3-dihydro-1-benzofuran-7-ol.
Oxidation: 2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-one.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Industry: It can be used in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,2-Dimethyl-5-amino-2,3-dihydro-1-benzofuran-7-ol: Formed by the reduction of the nitro group, exhibiting different biological activities.
2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-one:
Uniqueness
2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct reactivity and biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development.
Properties
CAS No. |
113194-07-3 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2,2-dimethyl-5-nitro-3H-1-benzofuran-7-ol |
InChI |
InChI=1S/C10H11NO4/c1-10(2)5-6-3-7(11(13)14)4-8(12)9(6)15-10/h3-4,12H,5H2,1-2H3 |
InChI Key |
PTBQYUMQVZWPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)[N+](=O)[O-])O)C |
Origin of Product |
United States |
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